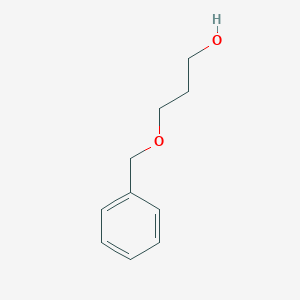

3-苄氧基-1-丙醇

概述

描述

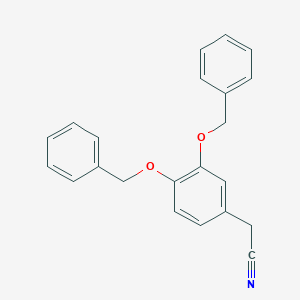

3-Benzyloxy-1-propanol is an organic building block . It has a molecular formula of C10H14O2 . It is also known by other names such as 1-Propanol, 3-(benzyloxy)-, and 1-Propanol, 3-(phenylmethoxy)- .

Synthesis Analysis

3-Benzyloxy-1-propanol may be used as a starting reagent in the total synthesis of (+)-cocaine . It may also be used in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . Additionally, it may be used for the synthesis of 1-benzyloxy-3-iodopropane .Molecular Structure Analysis

The InChI string for 3-Benzyloxy-1-propanol isInChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 . The Canonical SMILES string is C1=CC=C(C=C1)COCCCO . Chemical Reactions Analysis

3-Benzyloxy-1-propanol undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .Physical And Chemical Properties Analysis

3-Benzyloxy-1-propanol has a molecular weight of 166.22 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 274.3±0.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The flash point is 126.9±14.6 °C . The index of refraction is 1.520 .科学研究应用

Organic Building Block

3-Benzyloxy-1-propanol is an organic building block . It is used in the synthesis of various organic compounds due to its unique structure and properties .

Synthesis of (+)-Cocaine

3-Benzyloxy-1-propanol may be used as a starting reagent in the total synthesis of (+)-cocaine . Cocaine is a tropane alkaloid that is used in medical research and has significant pharmacological effects .

Synthesis of Galactosyl Phosphate Diester Derivatives

This compound may be used in the synthesis of a series of galactosyl phosphate diester derivatives of 9-β-D-arabinofuranosyladenine and 1-β-D-arabinofuranosylcytosine . These derivatives have potential applications in medicinal chemistry and drug development .

Synthesis of 1-Benzyloxy-3-Iodopropane

3-Benzyloxy-1-propanol may be used for the synthesis of 1-benzyloxy-3-iodopropane . This compound is a useful reagent in organic synthesis .

Catalyst Research

Due to its unique structure, 3-Benzyloxy-1-propanol can be used in catalyst research. It undergoes cleavage selectively at the C3-O position in the presence of a ruthenium catalyst .

Material Science

In material science, 3-Benzyloxy-1-propanol can be used in the development of new materials with unique properties. Its molecular structure allows it to interact with other compounds in a specific way, leading to the formation of materials with desired characteristics .

安全和危害

3-Benzyloxy-1-propanol is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing .

Relevant Papers One relevant paper is “Total Synthesis of (+)-Cocaine via Desymmetrization of a meso-Dialdehyde” published in Organic Letters . This paper discusses the use of 3-Benzyloxy-1-propanol as a starting reagent in the total synthesis of (+)-cocaine .

属性

IUPAC Name |

3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCYABRIJPUVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324524 | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyloxy-1-propanol | |

CAS RN |

4799-68-2 | |

| Record name | 3-(Benzyloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4799-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 406922 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004799682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4799-68-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Benzyloxy-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic applications of 3-Benzyloxy-1-propanol in organic chemistry?

A1: 3-Benzyloxy-1-propanol serves as a valuable chiral building block in organic synthesis. One notable application is its use in the total synthesis of (+)-cocaine. [] Researchers utilized a desymmetrization strategy, converting a meso-dialdehyde derived from 3-Benzyloxy-1-propanol into the tropane ring system, a key structural component of cocaine. [] This highlights the compound's utility in constructing complex molecules with stereochemical control.

Q2: Can you elaborate on the desymmetrization reactions involving 3-Benzyloxy-1-propanol and their significance?

A2: 3-Benzyloxy-1-propanol can be effectively desymmetrized, meaning that its inherent symmetry is broken to generate enantiomerically enriched products. This is achieved through the enantioselective ring-cleavage of cyclic acetal derivatives derived from 3-Benzyloxy-1-propanol. [, ] Oxazaborolidinones have proven to be effective catalysts for this transformation. [, ] This methodology offers a powerful tool for accessing enantiomerically pure 3-benzyloxy-1-propanol derivatives, which are essential building blocks for various pharmaceuticals and biologically active compounds.

Q3: Are there any examples of selective bond cleavage reactions involving 3-Benzyloxy-1-propanol?

A3: Yes, research demonstrates the selective cleavage of the sp3 C-O bond at the C3 position of 3-Benzyloxy-1-propanol. [] This selectivity is noteworthy, as it occurs even in the presence of the potentially reactive benzyl ether group. This reaction, catalyzed by ruthenium complexes, allows for the direct conversion of 3-Benzyloxy-1-propanol derivatives to amides. [] This methodology provides a valuable tool for the synthesis of nitrogen-containing compounds, further expanding the synthetic utility of 3-Benzyloxy-1-propanol.

Q4: Has 3-Benzyloxy-1-propanol been used in the development of any other significant compounds?

A4: Beyond its role in (+)-cocaine synthesis, 3-Benzyloxy-1-propanol has found application in developing novel gossypol Schiff base derivatives. [] These derivatives, incorporating (R)-(+)-2-amino-3-benzyloxy-1-propanol, exhibit intriguing structural features, including atropisomerism. [] Such compounds, with their unique stereochemical properties, hold potential for various biological activities and warrant further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)